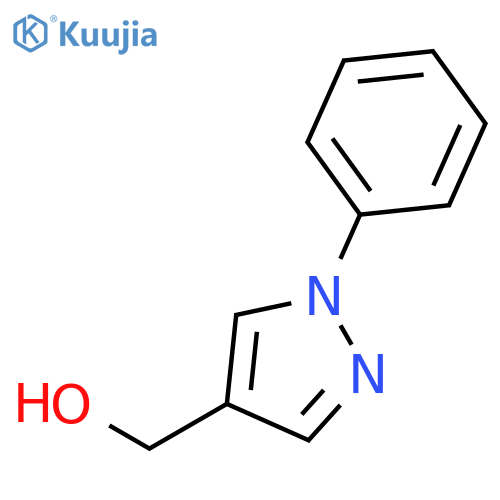

Cas no 70817-26-4 ((1-Phenyl-1H-pyrazol-4-yl)methanol)

(1-Phenyl-1H-pyrazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (1-Phenyl-1H-pyrazol-4-yl)methanol

- (1-phenylpyrazol-4-yl)methanol

- 1-phenyl-1H-Pyrazole-4-methanol

- (1-phenyl-1H-pyrazol-4-yl)methanol(SALTDATA: FREE)

- 1h-pyrazole-4-methanol,1-phenyl

- 1-phenyl-4-hydroxymethylpyrazole

- 4-hydroxymethyl-1-penylpyrazole

- Pyrazole-4-methanol,1-phenyl- (6CI)

- 1h-pyrazole-4-methanol, 1-phenyl-

- PubChem22751

- 4-hydroxymethyl-1-phenylpyrazole

- UCPVQFRIXFGLOJ-UHFFFAOYSA-N

- HMS1733G16

- 1H-Pyrazole-4-methanol,1-phenyl-

- 0985AC

- (1-Phenyl-1H-pyrazol-4-yl)-methanol

- AB04172

- AB0073183

- BB 0237689

- DTXSID40356391

- 70817-26-4

- (1-Phenyl-1H-pyrazol-4-yl)methanol, AldrichCPR

- AC-22872

- SY157875

- EN300-15428

- AKOS000249006

- AS-35450

- A866535

- Z147527712

- MFCD00159595

- SCHEMBL2412911

- FT-0683610

- CS-0139209

- (1-Phenyl-4-pyrazolyl)methanol

- CCG-314253

- AG-613/31140002

- ALBB-012546

-

- MDL: MFCD00159595

- インチ: 1S/C10H10N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-7,13H,8H2

- InChIKey: UCPVQFRIXFGLOJ-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C1C([H])=NN(C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 174.07900

- どういたいしつりょう: 174.079

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: 1.16

- ふってん: 332.3ºC

- フラッシュポイント: 154.8ºC

- 屈折率: 1.604

- PSA: 38.05000

- LogP: 1.36460

(1-Phenyl-1H-pyrazol-4-yl)methanol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Room temperature

(1-Phenyl-1H-pyrazol-4-yl)methanol 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(1-Phenyl-1H-pyrazol-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM188545-250mg |

(1-Phenyl-1H-pyrazol-4-yl)methanol |

70817-26-4 | 95%+ | 250mg |

$72 | 2024-07-24 | |

| Enamine | EN300-15428-0.1g |

(1-phenyl-1H-pyrazol-4-yl)methanol |

70817-26-4 | 95.0% | 0.1g |

$24.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D751733-1g |

(1-Phenyl-1H-pyrazol-4-yl)methanol |

70817-26-4 | 97% | 1g |

$95 | 2024-06-07 | |

| Enamine | EN300-15428-1.0g |

(1-phenyl-1H-pyrazol-4-yl)methanol |

70817-26-4 | 95.0% | 1.0g |

$68.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1209849-50mg |

(1-Phenyl-1H-pyrazol-4-yl)methanol |

70817-26-4 | 98% | 50mg |

¥63.00 | 2024-05-02 | |

| Key Organics Ltd | AS-35450-1G |

(1-phenyl-1h-pyrazol-4-yl)methanol |

70817-26-4 | >97% | 1g |

£272.00 | 2025-02-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | JRD0264-1G |

(1-Phenyl-1<I>H</I>-pyrazol-4-yl)methanol |

70817-26-4 | 1g |

¥4657.11 | 2023-11-12 | ||

| TRC | P400238-1g |

(1-Phenyl-1H-pyrazol-4-yl)methanol |

70817-26-4 | 1g |

$ 230.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BD955-200mg |

(1-Phenyl-1H-pyrazol-4-yl)methanol |

70817-26-4 | 97% | 200mg |

340.0CNY | 2021-07-17 | |

| Chemenu | CM188545-5g |

(1-Phenyl-1H-pyrazol-4-yl)methanol |

70817-26-4 | 95%+ | 5g |

$635 | 2024-07-24 |

(1-Phenyl-1H-pyrazol-4-yl)methanol 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

(1-Phenyl-1H-pyrazol-4-yl)methanolに関する追加情報

Recent Advances in the Study of (1-Phenyl-1H-pyrazol-4-yl)methanol (CAS: 70817-26-4) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound (1-Phenyl-1H-pyrazol-4-yl)methanol, with the CAS number 70817-26-4, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic alcohol derivative is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting kinase inhibition and other therapeutic pathways. Recent studies have highlighted its potential in drug discovery, owing to its versatile chemical properties and ability to serve as a scaffold for further functionalization.

One of the most notable advancements in the study of (1-Phenyl-1H-pyrazol-4-yl)methanol is its role in the development of kinase inhibitors. Kinases are critical targets in the treatment of cancers, inflammatory diseases, and neurodegenerative disorders. Researchers have successfully utilized this compound to synthesize novel inhibitors with improved selectivity and potency. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (1-Phenyl-1H-pyrazol-4-yl)methanol exhibited promising activity against specific tyrosine kinases, with IC50 values in the nanomolar range.

In addition to its applications in kinase inhibition, (1-Phenyl-1H-pyrazol-4-yl)methanol has been explored for its potential in antimicrobial and antiviral therapies. Recent in vitro studies have shown that certain derivatives of this compound possess significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, preliminary investigations into its antiviral properties suggest that it may inhibit the replication of certain RNA viruses, making it a candidate for further development in the context of emerging infectious diseases.

The synthetic pathways for (1-Phenyl-1H-pyrazol-4-yl)methanol have also been optimized in recent years. Advances in catalytic methods, such as the use of palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable production of this compound. These improvements are critical for supporting its broader application in medicinal chemistry and ensuring a stable supply for ongoing research efforts.

Despite these promising developments, challenges remain in the clinical translation of (1-Phenyl-1H-pyrazol-4-yl)methanol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. However, the compound's versatility and the growing body of research supporting its therapeutic potential make it a compelling area of focus for future investigations.

In conclusion, (1-Phenyl-1H-pyrazol-4-yl)methanol (CAS: 70817-26-4) represents a valuable scaffold in modern drug discovery, with applications spanning kinase inhibition, antimicrobial therapy, and antiviral research. Continued exploration of its derivatives and optimization of synthetic methods will likely yield new therapeutic candidates with enhanced efficacy and safety profiles.

70817-26-4 ((1-Phenyl-1H-pyrazol-4-yl)methanol) 関連製品

- 14766-43-9(1-Phenyl-4-methylpyrazole)

- 1803589-37-8(sulfuric acid)

- 1346451-50-0((E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate)

- 70888-76-5((-)-Coumachlor)

- 1823803-24-2(Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate)

- 794566-73-7(5-(cyclopentylmethyl)-1,2-oxazol-3-amine)

- 2188279-34-5(4-(thiophen-3-yl)-N-{1-5-(trifluoromethyl)pyridin-2-ylpyrrolidin-3-yl}benzamide)

- 1361838-83-6(3-Amino-2-(3,5-dichlorophenyl)pyridine-4-methanol)

- 1805429-54-2(2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine)

- 1236699-82-3(methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate)